2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is characterized by the presence of a methyl group at the second position and a carboxylic acid group at the fourth position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the direct reduction using Raney nickel in an aqueous alkali medium, which results in the stereoselective formation of the desired tetrahydroquinoline derivative . Another approach involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which proceeds through a Knoevenagel condensation followed by aza-Michael–Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Raney nickel and hydrogen gas (H₂) are typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another important class of compounds with diverse biological activities.
2-Methyltetrahydroquinoline: A closely related compound with a similar structure but lacking the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: A similar compound with the carboxylic acid group at a different position.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups allows for unique interactions with biological targets and provides versatility in chemical synthesis.
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-5,7,9,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKHHBIFYTAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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